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molecular formula C8H8BrClO B585735 2-(4-Bromo-2-chlorophenyl)ethanol CAS No. 916516-90-0

2-(4-Bromo-2-chlorophenyl)ethanol

Cat. No. B585735
M. Wt: 235.505
InChI Key: WAUUNSIHRYKSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08114902B2

Procedure details

4-Bromo-2-chlorophenylacetic acid methyl ester (259 g) of Reference Example 16 was dissolved in ethanol (1400 mL) and water (355 mL), calcium chloride (107 g) was added at 7° C., and the mixture was stirred for 30 min. To the reaction mixture was added sodium borohydride (73 g) by portions so that the inside temperature would not exceed 15° C. After stirring at 7° C. for 1 hr, the mixture was stirred at room temperature for 1 hr. 0.1M Hydrochloric acid (4257 mL) was added dropwise to the reaction mixture, and the reaction solvent was evaporated under reduced pressure. 0.1M Hydrochloric acid (4257 mL) was added dropwise to the residue, and 1M hydrochloric acid (3000 mL) was further added dropwise. After partitioning and extraction with ethyl acetate, the organic layer was washed with 25% brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound (229 g) as a brown oil.
Quantity
259 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two
Quantity
4257 mL
Type
reactant
Reaction Step Three
Quantity
107 g
Type
reactant
Reaction Step Four
Name
Quantity
355 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:6]=1[Cl:12].[Cl-].[Ca+2].[Cl-].[BH4-].[Na+].Cl>C(O)C.O>[Br:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][CH2:3][OH:2])=[C:6]([Cl:12])[CH:7]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
259 g
Type
reactant
Smiles
COC(CC1=C(C=C(C=C1)Br)Cl)=O
Name
Quantity
1400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
73 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
4257 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
107 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
355 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exceed 15° C
STIRRING
Type
STIRRING
Details
After stirring at 7° C. for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
0.1M Hydrochloric acid (4257 mL) was added dropwise to the residue, and 1M hydrochloric acid (3000 mL)
ADDITION
Type
ADDITION
Details
was further added dropwise
CUSTOM
Type
CUSTOM
Details
After partitioning
EXTRACTION
Type
EXTRACTION
Details
extraction with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with 25% brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CCO)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 229 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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